1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one
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Overview
Description
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one is a synthetic compound primarily characterized by its unique structure, consisting of a tetrazole ring bonded to a difluorophenyl group, a piperazine moiety, and a ketone group
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one can be approached through a multi-step process:
Starting Materials: The preparation begins with commercially available 3,4-difluoroaniline and suitable tetrazole precursors.
Formation of Tetrazole Ring: The tetrazole ring is typically synthesized through cycloaddition reactions involving azides and nitriles under controlled conditions, often utilizing catalysts or specific reagents.
Formation of Piperazine Derivative: The piperazine moiety is incorporated by reacting the intermediate tetrazole with piperazine derivatives, leading to the formation of the desired piperazine-substituted tetrazole intermediate.
Introduction of Ketone Group: Finally, the ketone functional group is introduced through an acylation reaction using suitable acylating agents, yielding the final compound.
Industrial production methods: In industrial settings, the synthesis of this compound can be optimized through scalable processes that emphasize cost-effectiveness and safety. Continuous flow synthesis, automated reaction monitoring, and advanced purification techniques are often employed to achieve high yields and purity.
Types of reactions it undergoes:
Oxidation: This compound may undergo oxidation reactions at the tetrazole ring or other susceptible sites, often resulting in the formation of corresponding oxides.
Reduction: Reduction reactions can target the ketone group, converting it into an alcohol or other reduced forms.
Substitution: The presence of the piperazine and difluorophenyl groups allows for nucleophilic substitution reactions, enabling functionalization at various positions.
Common reagents and conditions used in these reactions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under mild to moderate conditions.
Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.
Major products formed from these reactions:
Oxidation: Oxides or hydroxylated derivatives.
Reduction: Alcohol or alkane derivatives.
Substitution: Various substituted derivatives depending on the nucleophiles employed.
Scientific Research Applications
Chemistry: 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one is used in the development of new synthetic methodologies and as an intermediate in the synthesis of more complex molecules. Its diverse reactivity provides a valuable platform for exploring novel reaction pathways.
Biology: This compound serves as a probe in biochemical studies to investigate protein-ligand interactions, enzyme kinetics, and receptor binding affinities. Its structure allows it to interact with biological macromolecules, providing insights into molecular mechanisms.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anti-inflammatory activities. Its unique structure can be tailored to enhance specific biological activities, leading to the development of new drug candidates.
Industry: The compound's stability and reactivity make it suitable for use in various industrial applications, such as the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one exerts its effects involves interactions with specific molecular targets and pathways. Its binding to proteins or receptors can modulate their activity, leading to downstream effects. The tetrazole ring and difluorophenyl group play crucial roles in its binding affinity and specificity, influencing the compound's pharmacodynamics and pharmacokinetics.
Comparison with Similar Compounds
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one stands out due to its unique combination of structural features. Similar compounds include:
1-(4-(phenyl)-1H-tetrazol-5-yl)piperazin-1-yl derivatives: These lack the difluorophenyl substitution, affecting their reactivity and binding properties.
1-(3,4-difluorophenyl)piperazin-1-yl derivatives: These lack the tetrazole ring, influencing their pharmacological profiles.
Other tetrazole-containing piperazines: Variations in the substituents on the tetrazole ring and piperazine moiety can significantly impact their chemical behavior and applications.
By combining the tetrazole ring, difluorophenyl group, and piperazine moiety, this compound offers a distinctive profile that can be leveraged for various scientific and industrial applications.
Properties
IUPAC Name |
1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-methylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N6O/c1-11(2)16(25)23-7-5-22(6-8-23)10-15-19-20-21-24(15)12-3-4-13(17)14(18)9-12/h3-4,9,11H,5-8,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAISQKVQZCECAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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